molecular formula C5H10N2O2 B6172659 2-methyl-4-nitrosomorpholine CAS No. 75881-16-2

2-methyl-4-nitrosomorpholine

Cat. No.: B6172659
CAS No.: 75881-16-2
M. Wt: 130.15 g/mol
InChI Key: MTIPGZBWERLLCL-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrosomorpholine is an organic compound belonging to the class of nitrosamines. It is structurally characterized by a morpholine ring substituted with a methyl group at the second position and a nitroso group at the fourth position. This compound is known for its potential carcinogenic and mutagenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrosomorpholine can be synthesized through the nitrosation of 2-methylmorpholine. The reaction typically involves the use of nitrous acid or other nitrosating agents under acidic conditions. The process can be summarized as follows:

    Reactants: 2-Methylmorpholine and nitrous acid.

    Conditions: Acidic medium, typically at low temperatures to control the reaction rate and prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrosomorpholine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products:

Scientific Research Applications

2-Methyl-4-nitrosomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-nitrosomorpholine involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets nucleophilic sites in DNA, causing base modifications and strand breaks .

Comparison with Similar Compounds

    N-Nitrosomorpholine: Similar structure but without the methyl group.

    Dimethylnitrosamine: Contains two methyl groups instead of a morpholine ring.

    Diethylnitrosamine: Contains two ethyl groups instead of a morpholine ring.

Uniqueness: 2-Methyl-4-nitrosomorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological effects. The presence of both a methyl and a nitroso group on the morpholine ring distinguishes it from other nitrosamines and affects its chemical behavior and toxicity .

Properties

CAS No.

75881-16-2

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-methyl-4-nitrosomorpholine

InChI

InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3

InChI Key

MTIPGZBWERLLCL-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1N=O

Purity

95

Origin of Product

United States

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